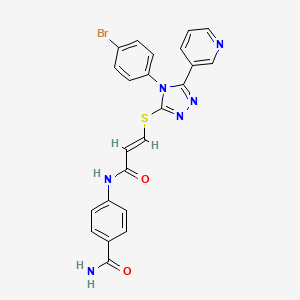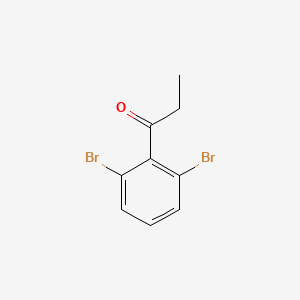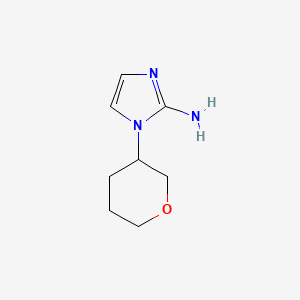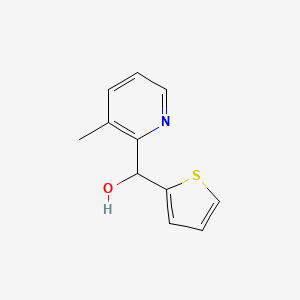
(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylpyridin-2-yl)(thiophen-2-yl)methanol: is an organic compound with the molecular formula C₁₁H₁₁NOS and a molecular weight of 205.28 g/mol . This compound features a pyridine ring substituted with a methyl group at the 3-position and a thiophene ring attached to a methanol group at the 2-position. It is a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol typically involves the reaction of 3-methylpyridine with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of heterocyclic compounds and can be used in the study of reaction mechanisms and synthesis pathways.
Biology and Medicine: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- (4-Ethoxy-3-methylpyridin-2-yl)methanol
- (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride
Comparison:
- (3-Methylpyridin-2-yl)(thiophen-2-yl)methanol is unique due to the presence of both a pyridine and a thiophene ring, which imparts distinct chemical and physical properties.
- (4-Ethoxy-3-methylpyridin-2-yl)methanol and (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride have different substituents on the pyridine ring, leading to variations in reactivity and potential applications.
Propriétés
Formule moléculaire |
C11H11NOS |
|---|---|
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
(3-methylpyridin-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C11H11NOS/c1-8-4-2-6-12-10(8)11(13)9-5-3-7-14-9/h2-7,11,13H,1H3 |
Clé InChI |
HXUSMOKIDMEGDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C(C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


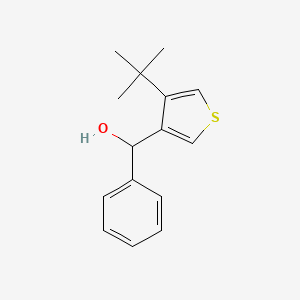
![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083471.png)
![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)


![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)
